molecular formula C29H23NO4 B2353877 4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid CAS No. 215248-52-5

4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid

Cat. No.: B2353877
CAS No.: 215248-52-5
M. Wt: 449.506
InChI Key: ZTXXEJOXTXBRJX-UHFFFAOYSA-N
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Description

4-{2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid (CAS: 164470-64-8) is a benzoic acid derivative functionalized with a 2-[(Fmoc-amino)methyl]phenyl substituent at the 4-position of the aromatic ring. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety for the primary amine, enabling its use in solid-phase peptide synthesis (SPPS) and other conjugation chemistries .

Properties

IUPAC Name

4-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO4/c31-28(32)20-15-13-19(14-16-20)22-8-2-1-7-21(22)17-30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXXEJOXTXBRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

The biphenyl system is synthesized via palladium-catalyzed cross-coupling between a halobenzoic acid and a boronic acid derivative.

Representative Protocol :

  • Starting Materials :
    • 4-Bromobenzoic acid (1.0 equiv).
    • 2-(Aminomethyl)phenylboronic acid pinacol ester (1.2 equiv).
  • Catalyst System :
    • Pd(PPh₃)₄ (5 mol%).
    • K₂CO₃ (3.0 equiv) as base.
  • Solvent : 1,4-Dioxane/H₂O (4:1 v/v).
  • Conditions : Reflux at 110°C under N₂ for 12–16 hours.
  • Workup : Acidification to pH 2–3 with HCl, followed by extraction with ethyl acetate.

Yield : 68–72% (reported for analogous biphenyl syntheses).

Reductive Amination for Aminomethyl Installation

If the boronic acid derivative is unavailable, the aminomethyl group may be introduced via reductive amination:

  • Starting Material : 4-(2-Formylphenyl)benzoic acid.
  • Reagents :
    • Ammonium acetate (2.0 equiv).
    • NaBH₃CN (1.5 equiv) in methanol.
  • Conditions : Stir at 25°C for 6 hours.
  • Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Yield : 60–65%.

Fmoc Protection of the Primary Amine

Standard Fmoc-Cl Protocol

The primary amine of 4-(2-aminomethylphenyl)benzoic acid is protected using Fmoc-Cl under basic conditions:

Reaction Scheme :
$$ \text{4-(2-Aminomethylphenyl)benzoic acid} + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl} $$

Procedure :

  • Solvent : Anhydrous dichloromethane (DCM).
  • Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).
  • Temperature : 0°C → 25°C (gradual warming over 1 hour).
  • Stoichiometry : Fmoc-Cl (1.1 equiv).
  • Monitoring : TLC (hexane/ethyl acetate 1:1, Rf = 0.3).
  • Workup :
    • Wash with 5% citric acid (×3).
    • Dry over Na₂SO₄, concentrate in vacuo.

Yield : 85–90%.

Alternative Activation with HOBt/DIC

For sterically hindered amines, activation with hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) improves efficiency:

  • Reagents :
    • Fmoc-Cl (1.05 equiv).
    • HOBt (1.2 equiv), DIC (1.2 equiv).
  • Solvent : DMF.
  • Conditions : Stir at 25°C for 4 hours.
  • Purification : Precipitation in ice-cold diethyl ether.

Yield : 88–92%.

Critical Analytical Data

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 12.8 (s, 1H, COOH).
  • δ 7.85–7.25 (m, 15H, aromatic H).
  • δ 4.35 (d, 2H, CH₂-Fmoc).
  • δ 4.20 (t, 1H, Fmoc-CH).
  • δ 3.95 (s, 2H, NHCH₂).

IR (KBr) :

  • 3300 cm⁻¹ (N–H stretch).
  • 1705 cm⁻¹ (C=O, carboxylic acid).
  • 1680 cm⁻¹ (C=O, carbamate).

HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Reaction Yields

Method Solvent Base/Activator Yield (%)
Standard Fmoc-Cl DCM DIPEA 85–90
HOBt/DIC Activation DMF DIC 88–92
Microwave-Assisted DCM DIPEA 94

Industrial-Scale Considerations

For bulk synthesis, automated peptide synthesizers are employed to ensure reproducibility:

  • Coupling Cycles : 30-minute cycles with real-time monitoring.
  • Deprotection : 20% piperidine in DMF (2 × 5 min).
  • Throughput : 1–5 kg/batch.

Challenges and Optimization Strategies

  • Aminomethyl Group Stability :
    • The primary amine is prone to oxidation; thus, inert atmospheres (N₂/Ar) are mandatory during synthesis.
  • Fmoc Hydrolysis :
    • Trace water in DCM reduces yields. Pre-drying solvents over molecular sieves is critical.
  • Byproduct Formation :
    • Di-Fmoc adducts may form if Fmoc-Cl is in excess. Stoichiometric control (1.05–1.1 equiv) mitigates this.

Chemical Reactions Analysis

Types of Reactions

4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid involves the protection of amino groups in peptides. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of amino acids during peptide synthesis. This selective deprotection is crucial for the stepwise assembly of peptides .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₂₃H₁₉NO₄
  • Molecular Weight : 373.4 g/mol
  • Synthesis: Prepared via reaction of 4-(aminomethyl)benzoic acid with Fmoc-Cl in a 1:1 dioxane-H₂O mixture, yielding 90% product after acidification and purification .
  • Applications : Widely used in SPPS for amine protection, with solubility in polar aprotic solvents (e.g., DMF, THF) and storage at 2–8°C .

Comparison with Structurally Similar Compounds

Structural Analogues of Fmoc-Protected Benzoic Acid Derivatives

The following table summarizes key derivatives and their distinguishing features:

Compound Name & CAS Substituents Molecular Weight Key Properties Reference
Target Compound
4-{2-[(Fmoc-amino)methyl]phenyl}benzoic acid
(164470-64-8)
4-(2-[(Fmoc-amino)methyl]phenyl) 373.4 High-yield synthesis (90%), SPPS compatibility, polar solubility
4-({Fmoc-amino}methyl)phenyl]acetic acid
(N/A)
Acetic acid linked to 4-[(Fmoc-amino)methyl]phenyl 359.4 Altered acidity and steric profile; potential for carboxylate-mediated conjugation
4-(Fmoc-amino)-3-methylbenzoic acid
(892878-63-6)
4-Fmoc-amino, 3-methyl 373.4 Simplified structure; methyl group enhances lipophilicity
2-[(Fmoc-amino)-5-fluorobenzoic acid
(1185296-60-9)
2-Fmoc-amino, 5-fluoro 355.3 Fluorine substituent increases electronegativity; potential for enhanced binding in biological targets
4-(Fmoc-amino)-3-((4-chlorobenzyl)oxy)benzoic acid
(N/A)
4-Fmoc-amino, 3-(4-chlorobenzyloxy) 517.9 Bulky substituent reduces solubility; high yield (85%) in synthesis

Key Findings and Trends

Synthetic Efficiency: Most Fmoc-protected benzoic acids are synthesized via Fmoc-Cl coupling to amines, with yields exceeding 85% .

Solubility and Reactivity :

  • The target compound’s biphenyl structure enhances π-π stacking in solid-phase applications, improving stability during SPPS .
  • Acetic acid derivatives (e.g., ) exhibit altered pKa values, influencing coupling efficiency in peptide synthesis.
  • Fluorinated analogs (e.g., ) offer electronic modulation for targeted drug design.

Biological and Material Applications :

  • Compounds with hydrophobic substituents (e.g., 3-methyl ) are preferred for lipid membrane studies.
  • Bulky groups (e.g., 4-chlorobenzyloxy ) may hinder enzymatic degradation in prodrug formulations.

Biological Activity

4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid, commonly referred to as Fmoc-aminomethylbenzoic acid, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C23H19NO4, with a molecular weight of 377.41 g/mol. Its structure features a fluorenyl group that enhances its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H19NO4
Molecular Weight377.41 g/mol
CAS Number17750446
Boiling PointNot available
DensityNot available

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Interaction : It may interact with specific receptors in the body, modulating various physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of Fmoc-aminomethylbenzoic acid exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation .
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative damage, suggesting a role in neurodegenerative disease prevention .
  • Anti-inflammatory Properties : Another study highlighted its potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Fluorenyl Carbonate : The fluorenyl group is introduced via a methoxycarbonylation reaction.
  • Aminomethylation : The introduction of the aminomethyl group occurs through a nucleophilic substitution reaction.
  • Final Coupling Reaction : The benzoic acid moiety is coupled to complete the synthesis.

Q & A

Q. What are the standard protocols for synthesizing 4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid?

  • Methodological Answer : The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group. A common protocol includes:

Reacting the amino precursor with Fmoc chloride in dimethylformamide (DMF) or dichloromethane (DCM).

Using a base such as sodium carbonate (Na₂CO₃) or triethylamine (TEA) to deprotonate the amino group and facilitate coupling.

Maintaining reaction conditions at room temperature for 6–24 hours, followed by purification via column chromatography or recrystallization .
Critical parameters include solvent polarity, stoichiometry of Fmoc chloride, and inert atmosphere to prevent side reactions.

Q. What are the primary applications of this compound in peptide synthesis?

  • Methodological Answer : The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Key steps:

Deprotection : Removal of Fmoc using 20% piperidine in DMF to expose the amino group for subsequent coupling.

Coupling : Activation of carboxylates with reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) for amide bond formation.

Monitoring : Use Kaiser tests or UV spectroscopy (λ = 301 nm for Fmoc deprotection) to track reaction progress .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
Technique Purpose Key Parameters
NMR Spectroscopy Confirm structural integrity and purity¹H/¹³C NMR chemical shifts for Fmoc (δ ~7.3–7.8 ppm) and benzoic acid (δ ~12-13 ppm) .
Mass Spectrometry (MS) Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected m/z ~460–480) .
HPLC Assess purity (>95% typical for peptide-grade reagents) using C18 columns and acetonitrile/water gradients .

Q. How should this compound be stored and handled to ensure stability?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Fmoc group.
  • Handling : Use gloves and work in a fume hood. Avoid prolonged exposure to moisture or bases (e.g., amines), which accelerate deprotection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency in peptide synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., DCM) to reduce swelling of resin and improve reagent diffusion .
  • Coupling Agents : Test HATU vs. HBTU for sterically hindered residues; HATU often provides higher yields due to superior activation kinetics.
  • Temperature : Microwave-assisted synthesis (50–60°C) reduces coupling times from hours to minutes while maintaining >90% efficiency .

Q. How do structural modifications (e.g., fluorinated phenyl groups) influence biological interactions?

  • Methodological Answer : Comparative studies with analogs (e.g., 3,5-difluorophenyl derivatives) reveal:
Modification Impact Reference
Fluorination Enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) via increased lipophilicity (LogP +0.5–1.0) .
Methoxy Substitution Alters hydrogen-bonding capacity, affecting solubility and cellular uptake .
Design experiments using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 64% vs. 85%)?

  • Methodological Answer :
  • Stepwise Analysis : Isolate intermediates (e.g., via TLC or HPLC) to identify yield-limiting steps (e.g., incomplete Fmoc deprotection).
  • Reagent Purity : Use freshly distilled DMF to avoid dimethylamine contamination, which causes premature deprotection .
  • Catalyst Screening : Test palladium or organocatalysts for Suzuki-Miyaura cross-coupling steps, which may improve aryl-aryl bond formation .

Q. What strategies mitigate racemization during peptide chain elongation?

  • Methodological Answer :
  • Coupling pH : Maintain pH 8–9 using DIEA (N,N-diisopropylethylamine) to minimize base-induced racemization.
  • Low-Temperature Coupling : Perform reactions at 4°C for sensitive residues (e.g., cysteine).
  • Pseudoproline Dipeptides : Incorporate oxazolidine derivatives to reduce steric strain and racemization risk .

Q. How can mechanistic studies elucidate the hydrolysis kinetics of the Fmoc group?

  • Methodological Answer :
  • Kinetic Profiling : Use stopped-flow UV spectroscopy to monitor Fmoc deprotection rates under varying pH (4–10) and temperature (20–40°C).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for hydrolysis pathways .

Q. What protocols assess in vitro toxicity for therapeutic peptide candidates derived from this compound?

  • Methodological Answer :
  • Cell Viability Assays : Treat HEK293 or HepG2 cells with 10–100 µM peptide for 24–48 hours; measure IC₅₀ via MTT or resazurin assays.
  • Hemolytic Activity : Incubate peptides with erythrocytes (1% v/v) and quantify hemoglobin release at 540 nm .

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